molecular formula C16H13ClN2O2S B2794871 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 312917-07-0

3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2794871
CAS No.: 312917-07-0
M. Wt: 332.8
InChI Key: ZUDVCAGVOKOSBA-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. Benzothiazole scaffolds are consistently explored due to their versatile biological activities, which often include potent antitumor , antimicrobial , and antitubercular properties . The core benzothiazole structure is a privileged pharmacophore, and specific substitutions on the benzamide ring and the benzothiazole nitrogen, such as the chloro and ethoxy groups present in this compound, are critical for optimizing biological potency and fine-tuning the molecule's physicochemical properties . This compound is supplied exclusively for research applications, including but not limited to: use as a standard in analytical studies, screening in biological assays to discover novel therapeutic agents, and investigation into structure-activity relationships (SAR) to guide the rational design of more effective drug candidates . Researchers value this class of compounds for its potential to interact with key biological targets; benzothiazole derivatives have been reported to exhibit their effects through mechanisms such as inhibiting enzymes like DNA gyrase in bacteria, or demonstrating selective toxicity against various cancer cell lines . Handling Note: The specific physical data, handling precautions, and storage conditions for this compound should be reviewed in the provided Safety Data Sheet (SDS) prior to use. Intended Use This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyer assumes all responsibility for its safe handling and use in compliance with their institution's guidelines and applicable local regulations.

Properties

IUPAC Name

3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-4-8-13-14(12)18-16(22-13)19-15(20)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDVCAGVOKOSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Hydrolysis: 3-chlorobenzoic acid and 4-ethoxy-1,3-benzothiazol-2-amine.

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiazole derivatives, including 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of cellular signaling pathways associated with growth and survival .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. This compound has shown efficacy against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Herbicidal Activity

The structural characteristics of benzothiazole derivatives make them suitable for agricultural applications as herbicides. Preliminary studies have indicated that this compound can inhibit weed growth effectively.

Case Study:
Field trials demonstrated that the application of this compound at specific concentrations resulted in significant suppression of common weeds without adversely affecting crop yield. The mode of action appears to involve inhibition of photosynthesis and disruption of metabolic pathways in target plants .

Development of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Research has shown its potential in creating polymers with enhanced thermal stability and electrical conductivity.

Data Table: Material Properties

PropertyValue
Thermal Stability (°C)>250
Electrical Conductivity (S/m)10^-5

These materials can be utilized in electronic devices and coatings, showcasing the versatility of this compound beyond biological applications .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzothiazol-2-yl Benzamide Derivatives

Compound Name Benzothiazole Substituent Benzamide Substituent Molecular Formula Reference
Target Compound 4-Ethoxy 3-Chloro C₁₆H₁₃ClN₂O₂S
N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] None None C₁₄H₁₀N₂OS
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] None 2-Fluoro C₁₄H₉FN₂OS
N-(Benzothiazol-2-yl)-3-chlorobenzamide None 3-Chloro C₁₄H₉ClN₂OS
4-[Bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide 4-Ethoxy 4-Sulfamoyl (bis-chloroethyl) C₂₀H₂₁Cl₂N₃O₄S₂

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound distinguishes it from simpler analogs like 2-BTBA and 2-BTFBA. This substituent likely increases steric bulk and lipophilicity compared to unsubstituted or fluoro-containing derivatives .

Crystallographic Data:

  • Planarity : Compounds like N-(Benzothiazol-2-yl)-3-chlorobenzamide exhibit near-planar molecular geometries, stabilized by intramolecular N–H⋯N and C–H⋯O interactions . Similar planarity is expected in the target compound.
  • Crystal Packing : Derivatives such as 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide crystallize in orthorhombic systems (space group P2₁2₁2₁) with Z = 4 and distinct hydrogen-bonded networks .

Key Insights :

  • For instance, methyl-substituted BTC-h shows moderate Gram-positive activity .
  • The ethoxy group may enhance pharmacokinetic properties (e.g., solubility, bioavailability) compared to simpler derivatives .

Biological Activity

3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly as an anti-cancer and antimicrobial agent.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClN2O2S
  • Molecular Weight : 334.82 g/mol

The biological activity of this compound involves several mechanisms:

  • Anticancer Activity :
    • This compound demonstrates significant inhibition of cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
    • The mechanism involves the modulation of key signaling pathways such as IL-6 and TNF-α, which are crucial in inflammation and cancer progression.
  • Antimicrobial Activity :
    • It exhibits broad-spectrum antimicrobial properties, inhibiting the growth of various bacterial strains by targeting enzymes involved in cell wall synthesis .
    • The compound's chlorinated benzamide structure enhances its interaction with microbial targets, leading to effective bacterial cell lysis.

Research Findings

Several studies have evaluated the biological activity of benzothiazole derivatives, including this compound:

Table 1: Biological Activities of Benzothiazole Derivatives

Compound NameActivity TypeTarget Cells/OrganismsIC50/EC50 ValuesReference
This compoundAnticancerA431, A549, H12991–4 µM (apoptosis)
4-benzoyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamideAntimicrobialE. coli, S. aureus<10 µM
N-(4-methylbenzyl)-N-(4-methoxyphenyl)benzamideAnticancerMCF7 (breast cancer)0.57 µM

Case Studies

  • Antitumor Efficacy : In a study involving various benzothiazole derivatives, this compound was found to significantly inhibit the proliferation of A431 and A549 cells at concentrations ranging from 1 to 4 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy against several pathogens. The compound showed potent activity against E. coli and S. aureus with minimal inhibitory concentrations below 10 µM, indicating its potential as an effective antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions, starting with the condensation of a benzoyl chloride derivative (e.g., 3-chlorobenzoyl chloride) with 4-ethoxy-1,3-benzothiazol-2-amine. Key steps include:

  • Amide bond formation : Reacting the amine with the acyl chloride in pyridine or dichloromethane under controlled temperatures (room temperature or reflux) .
  • Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the pure product . Critical parameters include solvent choice (e.g., pyridine for acid scavenging) and reaction time, which influence yield and purity.

Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the benzamide core, ethoxy group, and benzothiazole moiety .
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H···N bonds) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What biological assays are suitable for initial activity screening?

  • Enzyme inhibition assays : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric methods .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays .
  • Protein-ligand interaction studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess binding affinity .

Advanced Questions

Q. How can researchers resolve contradictions in enzyme inhibition data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or impurities. Strategies include:

  • Orthogonal validation : Use alternative assays (e.g., calorimetry vs. fluorescence) to confirm activity .
  • Purity analysis : Employ HPLC (>95% purity threshold) to rule out byproduct interference .
  • Molecular docking : Compare binding modes in silico with structural analogs to identify key interactions (e.g., benzothiazole’s role in hydrophobic pockets) .

Q. What strategies optimize reaction yields in its synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst selection : Palladium catalysts for coupling reactions or acid scavengers (e.g., DMAP) for amidation .
  • Temperature control : Reflux for faster kinetics vs. room temperature to minimize side reactions .
  • Workup protocols : Sequential washing (e.g., NaHCO3_3 to remove unreacted acyl chloride) improves purity .

Q. How does the benzothiazole moiety influence bioactivity?

The benzothiazole ring enhances:

  • Hydrophobic interactions : Binds to enzyme pockets (e.g., PFOR’s active site) .
  • Electron-withdrawing effects : Stabilizes the amide bond, improving metabolic stability .
  • Structure-activity relationships (SAR) : Modifying the ethoxy group at position 4 alters solubility and target selectivity. For example, bulkier substituents may reduce cell permeability .

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